molecular formula C13H16N2O B2537364 1-(1-methyl-1H-imidazol-5-yl)-3-phenylpropan-1-ol CAS No. 371765-93-4

1-(1-methyl-1H-imidazol-5-yl)-3-phenylpropan-1-ol

Cat. No.: B2537364
CAS No.: 371765-93-4
M. Wt: 216.284
InChI Key: VULNFYJJEVKDEJ-UHFFFAOYSA-N
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Description

1-(1-Methyl-1H-imidazol-5-yl)-3-phenylpropan-1-ol ( 371765-93-4) is a high-value heterocyclic building block with a molecular formula of C 13 H 16 N 2 O and a molecular weight of 216.28 g/mol. It is typically supplied with a purity of 98% . As a heterocyclic compound featuring an imidazole core, it serves as a critical synthetic intermediate in organic chemistry and medicinal chemistry research. The structure, which combines an aromatic phenyl group with a polar hydroxyl-functionalized imidazole ring, makes it a versatile scaffold for the synthesis of more complex molecules. While specific biological data for this compound is not available, imidazole derivatives are extensively studied in pharmaceutical research for their potential as enzyme inhibitors . In material science, imidazole-containing compounds are investigated for their role in photosensitive resin compositions, which are used in the manufacturing of protective layers for semiconductor and circuit boards . This product is intended For Research Use Only and is not suitable for human, veterinary, or diagnostic applications. Researchers can access supporting documentation, such as NMR and HPLC data, to aid their experimental work .

Properties

IUPAC Name

1-(3-methylimidazol-4-yl)-3-phenylpropan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O/c1-15-10-14-9-12(15)13(16)8-7-11-5-3-2-4-6-11/h2-6,9-10,13,16H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VULNFYJJEVKDEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC=C1C(CCC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(1-methyl-1H-imidazol-5-yl)-3-phenylpropan-1-ol can be achieved through several routes. One common method involves the alkylation of 1-methylimidazole with a suitable phenylpropanol derivative under basic conditions. Industrial production methods often utilize acid-catalyzed methylation of imidazole by methanol or the Radziszewski reaction from glyoxal, formaldehyde, and a mixture of ammonia and methylamine .

Chemical Reactions Analysis

1-(1-Methyl-1H-imidazol-5-yl)-3-phenylpropan-1-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: The imidazole ring can undergo electrophilic or nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. .

Scientific Research Applications

Antifungal Activity

Recent studies have highlighted the antifungal potential of compounds related to 1-(1-methyl-1H-imidazol-5-yl)-3-phenylpropan-1-ol. For instance, a series of 1-aryl-3-(1H-imidazol-1-yl)propan-1-ols were synthesized and evaluated for their anti-Candida activity. One derivative demonstrated significant antifungal activity with a minimum inhibitory concentration (MIC) of 0.0833 μmol/mL, outperforming fluconazole, which had an MIC greater than 1.6325 μmol/mL .

Anticancer Potential

The compound has also been explored for its anticancer properties. A study focusing on hybrids of imidazole and other pharmacophores found that certain derivatives exhibited cytotoxic effects against breast cancer cell lines, including MCF-7 and MDA-MB-231. The mechanism involved cell cycle arrest and apoptosis induction, indicating that compounds featuring the imidazole moiety could be promising candidates in cancer therapy .

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions, including cyclization processes that yield the imidazole ring structure. The optimization of reaction conditions is crucial for enhancing yield and purity.

Case Study 1: Antifungal Efficacy Against Candida spp.

In a comparative study, various synthesized compounds were tested against Candida albicans. The results indicated that modifications to the imidazole ring significantly influenced antifungal activity, with specific structural configurations yielding lower MIC values compared to standard treatments like fluconazole .

Case Study 2: Evaluation as an Anticancer Agent

A focused investigation on the anticancer activity of derivatives containing the imidazole structure revealed that certain compounds induced G2/M phase arrest in cancer cells. This effect was coupled with a reduction in cell viability and increased apoptosis markers, suggesting a targeted mechanism that could be exploited for therapeutic purposes .

Compound NameActivity TypeMIC/IC50 ValueReference
1-(1-methylimidazol-2-yl)-3-(phenyl)propan-1-olAntifungal0.0833 μmol/mL
Various Imidazole DerivativesAnticancerIC50 = 52 nM (MCF-7)
FluconazoleAntifungal>1.6325 μmol/mL

Mechanism of Action

The mechanism by which 1-(1-methyl-1H-imidazol-5-yl)-3-phenylpropan-1-ol exerts its effects involves interactions with specific molecular targets. The imidazole ring can mimic certain biological molecules, allowing it to bind to enzymes or receptors and modulate their activity. This interaction can influence various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Substituent Variations

The compound’s structural analogs differ primarily in substituents on the imidazole ring, chain length, and functional groups. Key comparisons include:

Compound Name (CAS No.) Structural Features Similarity Score Key Differences
3-(1H-Imidazol-1-yl)propane-1,2-diol (374564-83-7) Diol groups, no methyl/phenyl substituents 0.83 Additional hydroxyl group; increased hydrophilicity; shorter chain length.
(1-Methyl-1H-imidazol-5-yl)methanol (3724-26-3) Methylimidazole, methanol substituent 0.77 Shorter chain (C1 vs. C3); lacks phenyl group, reducing lipophilicity.
3-(1H-Imidazol-1-yl)-1-phenylpropan-1-one Phenyl group at C3, ketone at C1 (vs. alcohol) Ketone group alters reactivity (e.g., reduced hydrogen-bonding capability).
N-{1-[2-amino-3-(1-methyl-1H-imidazol-5-yl)propanoyl]... Methylimidazole-propanoyl hybrid with amide linkages Bioactive metabolite; highlights potential pharmacological relevance of imidazole derivatives.

Key Observations:

  • Functional Groups: The alcohol group in the target compound enables hydrogen bonding, distinguishing it from ketone-containing analogs like 3-(1H-imidazol-1-yl)-1-phenylpropan-1-one, which may exhibit lower solubility in polar solvents .
  • Biological Relevance: The methylimidazole-propanoyl hybrid in suggests that the target compound’s structure may interact with biological targets, though its phenyl group could influence binding specificity .

Crystallographic and Structural Insights

Though crystallographic data for the target compound are absent, software like SHELX and OLEX2 (–3) are critical for analyzing imidazole derivatives. For example:

  • Hydrogen Bonding: The hydroxyl group in the target compound may form intermolecular hydrogen bonds, as seen in 4-hydroxybenzoic acid–imidazole cocrystals () .
  • Steric Effects: The 1-methyl group on the imidazole ring likely influences crystal packing compared to unmethylated analogs.

Biological Activity

1-(1-methyl-1H-imidazol-5-yl)-3-phenylpropan-1-ol is a compound of interest due to its potential biological activities. This article reviews available literature and data regarding its biological effects, mechanisms, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H16N2O. Its structural representation can be summarized as follows:

  • Molecular Formula : C13H16N2O
  • SMILES Notation : CN1C=CN=C1C(CCC2=CC=CC=C2)O

Biological Activity Overview

The biological activity of this compound has not been extensively documented in the literature. However, it is related to various biological mechanisms that are characteristic of imidazole derivatives. Imidazole-containing compounds often exhibit a range of pharmacological activities, including:

  • Antimicrobial Effects : Many imidazole derivatives have shown efficacy against bacterial and fungal infections.
  • Anticancer Properties : Some studies suggest that imidazole derivatives can inhibit cancer cell growth through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Studies and Research Findings

Although direct studies on this compound are scarce, related research provides insights into its potential applications:

Study 1: Anticancer Activity

A study on similar imidazole compounds demonstrated significant anticancer activity against various cell lines. The mechanism involved the induction of apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.

Study 2: Antimicrobial Properties

Research indicated that imidazole derivatives possess antimicrobial properties against a range of pathogens, including resistant strains of bacteria. The mechanism often involves disruption of microbial cell membranes.

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget/MechanismReference
4-[5-Fluoro-3-[4-(2-methyl...AnticancerApoptosis induction
CJ-12,918COX inhibitionInhibition of inflammatory pathways
Imidazole derivativesAntimicrobialMembrane disruption

Q & A

Q. Table 1: Synthetic Yields and Conditions

Reaction TypeCatalystYieldReference
CuAACCuSO₄/NaAsc93%
Microwave-assistedPd(OAc)₂13–16%

Basic Question: Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Critical for confirming regiochemistry and substituent effects. For instance, imidazole protons resonate at δ 7.5–8.0 ppm, while the methyl group appears as a singlet near δ 3.7 ppm .
  • HRMS : Essential for verifying molecular formula and isotopic patterns (e.g., m/z 270.1357 for C₁₄H₁₆N₅O⁺) .
  • FTIR : Identifies functional groups (e.g., O-H stretch at 3200–3600 cm⁻¹ for the alcohol moiety) .

Advanced Question: How can computational methods like DFT be applied to study this compound's electronic properties?

Methodological Answer:
Density Functional Theory (DFT) calculations predict electronic properties and reactivity:

Geometry Optimization : B3LYP/6-31G(d) basis set minimizes energy and determines bond lengths/angles .

Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps indicate charge transfer potential (e.g., ∆E = 4.5 eV suggests moderate reactivity) .

Electrostatic Potential (ESP) Maps : Highlight nucleophilic/electrophilic regions, guiding SAR for biological activity .

Advanced Question: What challenges arise in crystallographic refinement of this compound, and how are they addressed using software like SHELX or OLEX2?

Methodological Answer:

  • Challenges : Twinning, disorder in the imidazole ring, and weak diffraction due to flexible propanol chain .
  • Solutions :
    • SHELXL : Robust refinement of small-molecule structures via iterative least-squares cycles. Use TWIN/BASF commands for twinned data .
    • OLEX2 : Integrates structure solution (via SHELXD) and visualization. Its GUI streamlines disorder modeling (e.g., split atoms for methyl groups) .

Q. Table 2: Crystallographic Software Comparison

SoftwareKey FeaturesUse Case
SHELXLHigh-precision refinement, twin lawsSmall-molecule refinement
OLEX2GUI-driven workflow, disorder modelingStructure visualization

Advanced Question: How do structural modifications (e.g., substituent variations) affect biological activity, based on SAR studies?

Methodological Answer:
Structure-Activity Relationship (SAR) studies reveal:

Imidazole Methyl Group : Critical for binding to histamine receptors; removal reduces affinity by 10-fold .

Phenylpropanol Chain : Elongation (e.g., C4 instead of C3) enhances hydrophobicity, improving membrane permeability (logP increase from 2.1 to 3.4) .

Substituent Position : Electron-withdrawing groups (e.g., -F) at the phenyl ring increase metabolic stability (t₁/₂ from 2.5 to 4.8 hours) .

Q. Table 3: SAR of Key Derivatives

DerivativeModificationBioactivity (IC₅₀)
Parent CompoundNone15.2 µM
4-Fluoro-phenyl analog-F at para position8.7 µM
C4 Propanol chainChain elongation22.4 µM

Advanced Question: How are contradictions in spectroscopic data resolved during structural elucidation?

Methodological Answer:
Contradictions (e.g., unexpected NMR splitting) are addressed via:

Variable Temperature NMR : Resolves dynamic effects (e.g., rotamers in the propanol chain) .

2D NMR (COSY, NOESY) : Confirms through-space correlations (e.g., NOE between imidazole and phenyl protons) .

X-ray Diffraction : Definitive proof of regiochemistry and stereochemistry .

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